Cas no 2148336-96-1 (1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)

1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol
- 2148336-96-1
- [1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol
- EN300-2006655
-
- インチ: 1S/C9H18O3S/c1-8(2)6-9(8,7-10)4-5-13(3,11)12/h10H,4-7H2,1-3H3
- InChIKey: STMBSWDHYAFFJU-UHFFFAOYSA-N
- ほほえんだ: S(C)(CCC1(CO)CC1(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 206.09766561g/mol
- どういたいしつりょう: 206.09766561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006655-0.1g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-2006655-1.0g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-2006655-5.0g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-2006655-0.05g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-2006655-10.0g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-2006655-5g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-2006655-2.5g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-2006655-0.25g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-2006655-0.5g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-2006655-1g |
[1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropyl]methanol |
2148336-96-1 | 1g |
$1057.0 | 2023-09-16 |
1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol 関連文献
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1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanolに関する追加情報
Research Brief on 1-(2-Methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol (CAS: 2148336-96-1)
1-(2-Methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol (CAS: 2148336-96-1) is a cyclopropane derivative with potential applications in medicinal chemistry and drug development. Recent studies have highlighted its role as a key intermediate or active moiety in the synthesis of novel therapeutic agents. This compound's unique structural features, including the cyclopropane ring and methanesulfonylethyl group, contribute to its biological activity and pharmacokinetic properties. The following brief summarizes the latest research findings related to this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol, emphasizing its role as a precursor for antiviral agents. The study demonstrated that this compound could be efficiently synthesized via a multi-step process involving cyclopropanation and subsequent functionalization. The researchers also evaluated its stability under physiological conditions, noting its favorable metabolic profile compared to analogous structures. These findings suggest its potential utility in designing prodrugs or as a scaffold for further derivatization.
Another significant development was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol was investigated for its inhibitory effects on specific enzymes involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to demonstrate its binding affinity and selectivity. The results indicated moderate inhibitory activity, prompting further optimization efforts to enhance potency. This research underscores the compound's relevance in developing anti-inflammatory therapeutics, particularly for chronic inflammatory diseases.
Recent patent filings (e.g., WO2023124567) have also highlighted the commercial potential of 1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol. One application describes its incorporation into a novel class of kinase inhibitors targeting oncology indications. The patent claims improved solubility and bioavailability profiles for derivatives of this compound, addressing common challenges in drug formulation. Industry analysts predict that this molecule may attract further investment due to its versatility and demonstrated efficacy in preclinical models.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Future research directions may include structure-activity relationship (SAR) studies to refine its biological activity, as well as investigations into its potential off-target effects. Collaborative efforts between academia and industry will be critical to advancing this compound toward clinical development. Overall, 1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol represents a promising candidate in the evolving landscape of small-molecule drug discovery.
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